REACTION_CXSMILES
|
[Li][CH2:2][CH2:3][CH2:4][CH3:5].C1[C:11]2[CH:12]=[CH:13][C:10]=2[CH:9]=[C:8](C=O)C=1.[NH4+].[Cl-].C([O-])(O)=O.[Na+]>[Br-].C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.C1COCC1>[CH:4]([C:3]1[CH:2]=[CH:8][CH:9]=[C:10]2[CH2:13][CH2:12][C:11]=12)=[CH2:5] |f:2.3,4.5,6.7|
|
Name
|
|
Quantity
|
52.8 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
48.6 g
|
Type
|
catalyst
|
Smiles
|
[Br-].C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
220 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the solution was cooled to −78 C
|
Type
|
TEMPERATURE
|
Details
|
The yellow-orange solution was cooled to −78 C
|
Type
|
ADDITION
|
Details
|
added slowly
|
Type
|
TEMPERATURE
|
Details
|
The mixture was warmed to room temperature
|
Type
|
FILTRATION
|
Details
|
the crude product was filtered over Celite
|
Type
|
WASH
|
Details
|
washed with diethyl ether/hexane (1:1)
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness (
|
Type
|
TEMPERATURE
|
Details
|
no heat)
|
Type
|
CUSTOM
|
Details
|
to give the crude product
|
Type
|
CUSTOM
|
Details
|
Further purification by column chromatography
|
Type
|
WASH
|
Details
|
as eluting solvents
|
Type
|
DISTILLATION
|
Details
|
followed by vacuum distillation (75 C, 1.0 mm)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=C)C1=C2C(CC2)=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11 g | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 77.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |